molecular formula C38H28N2O2 B189868 N,N'-Bis(4-formylphenyl)-N,N'-diphenylbenzidine CAS No. 137911-28-5

N,N'-Bis(4-formylphenyl)-N,N'-diphenylbenzidine

Cat. No.: B189868
CAS No.: 137911-28-5
M. Wt: 544.6 g/mol
InChI Key: DMVJDNDXIBORDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-Bis(4-formylphenyl)-N,N’-diphenylbenzidine is an organic compound with the molecular formula C₂₀H₁₅NO₂This compound is characterized by its white to light yellow crystalline appearance and is primarily used in organic synthesis and materials science .

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown . Its potential effects on various biochemical pathways would depend on its specific targets, which are yet to be identified.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors These may include pH, temperature, presence of other molecules, and specific conditions within the body

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Bis(4-formylphenyl)-N,N’-diphenylbenzidine can be synthesized through various methods. One common synthetic route involves the condensation reaction of 4-aminobenzaldehyde with benzidine under acidic conditions. The reaction typically requires a solvent such as toluene and a catalyst like hydrochloric acid. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of N,N’-Bis(4-formylphenyl)-N,N’-diphenylbenzidine often involves large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The compound is then isolated and purified using techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(4-formylphenyl)-N,N’-diphenylbenzidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Bis(4-formylphenyl)-N,N’-diphenylbenzidine is unique due to its dual aldehyde groups, which provide versatility in chemical reactions and applications. Its ability to form covalent bonds with various substrates makes it valuable in the synthesis of complex organic structures and materials .

Properties

IUPAC Name

4-(N-[4-[4-(N-(4-formylphenyl)anilino)phenyl]phenyl]anilino)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H28N2O2/c41-27-29-11-19-35(20-12-29)39(33-7-3-1-4-8-33)37-23-15-31(16-24-37)32-17-25-38(26-18-32)40(34-9-5-2-6-10-34)36-21-13-30(28-42)14-22-36/h1-28H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVJDNDXIBORDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=C(C=C6)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N'-Bis(4-formylphenyl)-N,N'-diphenylbenzidine
Reactant of Route 2
Reactant of Route 2
N,N'-Bis(4-formylphenyl)-N,N'-diphenylbenzidine
Reactant of Route 3
Reactant of Route 3
N,N'-Bis(4-formylphenyl)-N,N'-diphenylbenzidine
Reactant of Route 4
Reactant of Route 4
N,N'-Bis(4-formylphenyl)-N,N'-diphenylbenzidine
Reactant of Route 5
Reactant of Route 5
N,N'-Bis(4-formylphenyl)-N,N'-diphenylbenzidine
Reactant of Route 6
N,N'-Bis(4-formylphenyl)-N,N'-diphenylbenzidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.